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Introduction

Prospero (Pros) is a conserved homeodomain transcription factor that plays a critical role in
neurogenesis in Drosophila melanogaster and vertebrates. It is essential for regulating the
balance between neural stem cell proliferation and differentiation. The expression of Prospero
is tightly controlled, and its upregulation in neurons is a key step in their terminal differentiation.
Recent studies have revealed a post-transcriptional regulatory mechanism involving a specific
long isoform of the prospero mRNA. This long isoform, characterized by an extended 3'
untranslated region (UTR) of approximately 15 kb, is stabilized by the RNA-binding protein
Syncrip (Syp). This stabilization leads to an accumulation of prospero mRNA and a subsequent
increase in Prospero protein levels in neurons, driving them to exit the cell cycle.

These application notes provide a detailed protocol for the detection and quantification of the
long isoform of prospero mRNA in whole-mount Drosophila larval brains using single-molecule
fluorescent in situ hybridization (smFISH). This technique allows for the visualization of
individual mRNA molecules, providing a quantitative measure of gene expression with
subcellular resolution.

Data Presentation

The following table summarizes the relative expression levels of the long isoform of prospero
MRNA in different cell types of the Drosophila larval central nervous system, as determined by
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Experimental Protocols

Single-Molecule Fluorescent In Situ Hybridization
(smFISH) Protocol for prospero mRNA in Drosophila
Larval Brains

This protocol is adapted from established methods for smFISH in Drosophila tissues. It is
optimized for the detection of the long 3' UTR of prospero mRNA.

1. Probe Design and Preparation

» Probe Design: Design a set of 20-48 single-stranded DNA oligonucleotides (typically 20
nucleotides in length) that are complementary to the unique 15 kb 3' UTR of the long isoform
of prospero mRNA.[1] This ensures specificity for the isoform associated with neuronal
differentiation. Tools such as the Stellaris® Probe Designer or custom scripts can be used for
this purpose. Avoid regions with repetitive sequences.

e Probe Labeling: Oligonucleotide probes should be coupled to a fluorescent dye (e.g., Quasar
670, CAL Fluor Red 590). Probes can be ordered pre-labeled from commercial vendors or
labeled in-house.

2. Tissue Dissection and Fixation

¢ Dissect third instar larval brains in ice-cold Schneider's Insect Medium or 1x PBS.
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Fix the brains in 4% paraformaldehyde in 1x PBS for 25 minutes at room temperature.

Wash the brains three times for 5 minutes each in 1x PBS with 0.1% Triton X-100 (PBT).
. Hybridization

Equilibrate the brains in wash buffer (10% formamide, 2x SSC) for 5 minutes.

Pre-hybridize the brains in hybridization buffer (10% formamide, 2x SSC, 10% dextran
sulfate, 1 mg/mL E. coli tRNA, 2 mM vanadyl ribonucleoside complex, 0.2 mg/mL BSA) for
30 minutes at 37°C.

Dilute the fluorescently labeled prospero probe set in hybridization buffer to a final
concentration of 10-50 nM.

Remove the pre-hybridization solution and add the probe solution to the brains.
Incubate overnight (12-16 hours) at 37°C in the dark.
. Washing and Mounting
Wash the brains twice with wash buffer for 30 minutes each at 37°C.
In the second wash, add DAPI (1 pug/mL) to stain the nuclei.
Briefly rinse the brains in 2x SSC.

Mount the brains on a slide in a suitable mounting medium (e.g., VECTASHIELD® with
DAPI).

. Imaging and Quantification

Image the samples using a confocal or epifluorescence microscope equipped with the
appropriate filter sets for the chosen fluorophore and DAPI.

Acquire z-stacks through the entire thickness of the brain region of interest.
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e Quantify the number of fluorescent spots (each representing a single mRNA molecule) per
cell using software such as FISH-quant or ImageJ/Fiji with appropriate plugins. The number
of spots can be normalized to the cell volume or area.

Mandatory Visualization
Experimental Workflow for prospero smFISH
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Caption: Workflow for single-molecule FISH of prospero mRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In Situ Hybridization
of Prospero mRNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176236#protocol-for-prospero-in-situ-hybridization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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